REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([F:10])=[C:5]([N+:11]([O-])=O)[C:3]=1[NH2:4]>[Pd].C(O)C>[NH2:11][C:5]1[C:6]([F:10])=[CH:7][C:8]([F:9])=[C:2]([F:1])[C:3]=1[NH2:4]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=C(C=C1F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered under nitrogen
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1F)F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 219 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |